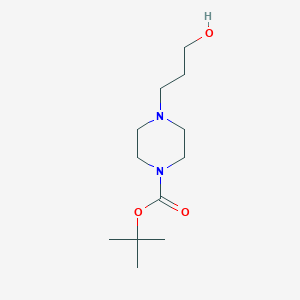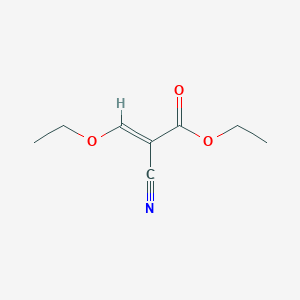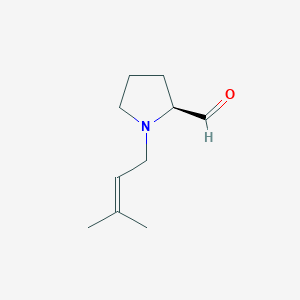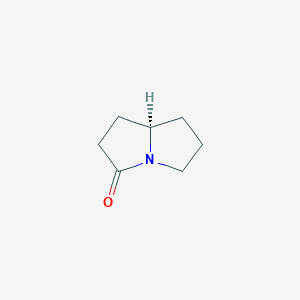
4-フルオロベンゼンスルホニルクロリド
概要
説明
4-Fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClFO2S and a molecular weight of 194.61 g/mol . It is a white to light brown crystalline solid that is commonly used as an intermediate in organic synthesis . This compound is known for its strong electron-withdrawing fluorine atom, which makes it a valuable reagent in various chemical reactions .
科学的研究の応用
4-Fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
作用機序
Target of Action
4-Fluorobenzenesulfonyl chloride (4-FBSC) is primarily used as an activating agent for the covalent attachment of biological substances to a variety of solid supports . The primary targets of 4-FBSC are the hydroxyl and amine groups present in these biological substances .
Mode of Action
The mode of action of 4-FBSC involves the formation of a covalent bond with its targets. The strong electron-withdrawing property of the fluoride atom in 4-FBSC makes it an excellent activating agent . This allows for the formation of a strong covalent bond with the hydroxyl or amine groups in the biological substances, thereby attaching them to the solid supports .
Result of Action
The primary result of 4-FBSC’s action is the attachment of biological substances to solid supports . This can facilitate various experimental procedures, such as the study of proteins by fluorine NMR .
Action Environment
The action of 4-FBSC is sensitive to the environment. It is sensitive to moisture and stable at room temperature . High temperatures can cause it to decompose, producing toxic gases such as hydrogen chloride and hydrogen fluoride . It is also corrosive to metals, and can release flammable hydrogen gas upon contact . Therefore, the efficacy and stability of 4-FBSC can be significantly influenced by environmental factors such as temperature, humidity, and the presence of metals .
生化学分析
Biochemical Properties
In biochemical reactions, 4-Fluorobenzenesulfonyl chloride acts as an activating agent. It interacts with various biomolecules, enabling their covalent attachment to solid supports . The nature of these interactions is largely influenced by the strong electron-withdrawing property of the fluoride atom in the 4-Fluorobenzenesulfonyl chloride molecule .
Molecular Mechanism
The molecular mechanism of action of 4-Fluorobenzenesulfonyl chloride is primarily related to its role as an activating agent. It facilitates the covalent attachment of biological substances to solid supports, which can influence various biochemical processes . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.
準備方法
Synthetic Routes and Reaction Conditions
4-Fluorobenzenesulfonyl chloride is typically synthesized from 4-fluorobenzenesulfonic acid through a chlorination reaction . The process involves the following steps:
Starting Material: 4-Fluorobenzenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of 4-fluorobenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis .
化学反応の分析
Types of Reactions
4-Fluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thiols: Formed by the reaction with thiols.
類似化合物との比較
4-Fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-Bromobenzenesulfonyl chloride: Contains a bromine atom, which also has a lower electron-withdrawing ability compared to fluorine, making it less reactive.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group, which is an electron-donating group, making it significantly less reactive than 4-fluorobenzenesulfonyl chloride.
The uniqueness of 4-fluorobenzenesulfonyl chloride lies in its strong electron-withdrawing fluorine atom, which enhances its reactivity and makes it a valuable reagent in various chemical reactions .
特性
IUPAC Name |
4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXHJFKKRGVUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059846 | |
| Record name | Benzenesulfonyl chloride, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Fluorobenzenesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11621 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
349-88-2 | |
| Record name | 4-Fluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorobenzenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9GLL38TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-fluorobenzenesulfonyl chloride (fosyl chloride) useful in attaching biomolecules to solid supports?
A1: 4-Fluorobenzenesulfonyl chloride is an excellent activating agent for attaching biomolecules like enzymes and antibodies to solid supports due to the strong electron-withdrawing nature of its fluorine atom []. This property enables it to react rapidly with hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups which facilitate the covalent attachment of biomolecules [].
Q2: Can you provide an example of how 4-fluorobenzenesulfonyl chloride has been used in materials science?
A2: Researchers have employed 4-fluorobenzenesulfonyl chloride as an orthogonal initiator in the synthesis of well-defined polystyrene-b-aromatic polyether block copolymers []. This involved using 4-fluorobenzenesulfonyl chloride to initiate atom transfer radical polymerization (ATRP) followed by chain-growth condensation polymerization (CGCP) to create the desired block copolymer structure [].
Q3: How does the presence of the sulfonylonio group in derivatives of 4-fluorobenzenesulfonyl chloride influence their reactivity?
A3: The sulfonylonio group, when introduced into derivatives of 4-fluorobenzenesulfonyl chloride, exerts a significant electrostatic effect that enhances their reactivity in SNAr reactions []. This activation allows these reactions to proceed efficiently under milder conditions [].
Q4: Has 4-fluorobenzenesulfonyl chloride been used in the development of any potentially therapeutic agents?
A4: Yes, research has explored the synthesis of benzenesulfonamide-1,2,3-triazole hybrids starting from 4-fluorobenzenesulfonyl chloride [, ]. One such hybrid (compound 7c) exhibited potent antiproliferative activity against ovarian cancer cells (OVCAR-8) in both in vitro and in vivo studies [, ]. These findings suggest that 4-fluorobenzenesulfonyl chloride could be a valuable building block in the development of novel antitumor agents.
Q5: Are there any known challenges or limitations associated with using 4-fluorobenzenesulfonyl chloride in materials synthesis?
A5: One challenge observed when using 4-fluorobenzenesulfonyl chloride-derived macroinitiators in block copolymer synthesis is the potential for transetherification reactions []. This side reaction can lead to the formation of undesired macrocycles, impacting the yield and purity of the targeted block copolymers [].
Q6: Beyond its use in attaching biomolecules and polymer synthesis, are there other applications of 4-fluorobenzenesulfonyl chloride?
A6: 4-Fluorobenzenesulfonyl chloride has been employed in the synthesis of reactive, hydrophilic polymers containing nitrofluorobenzenesulfonyl groups []. These polymers demonstrated the ability to bind proteins, highlighting their potential in applications like enzyme immobilization and affinity chromatography [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















